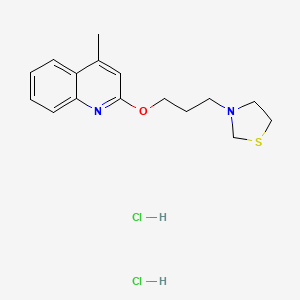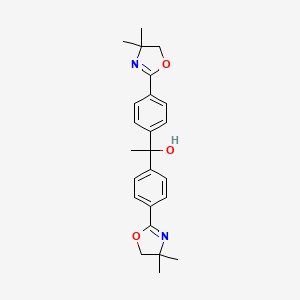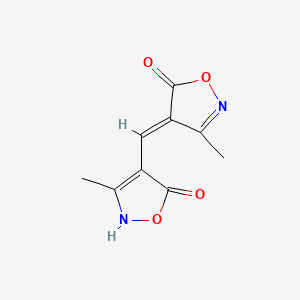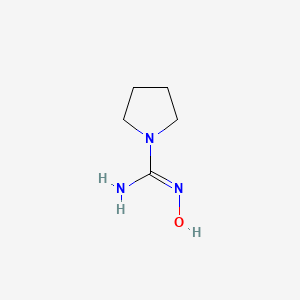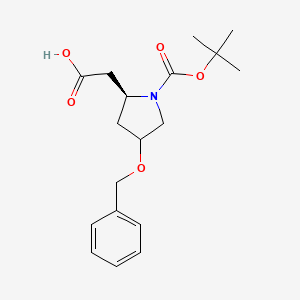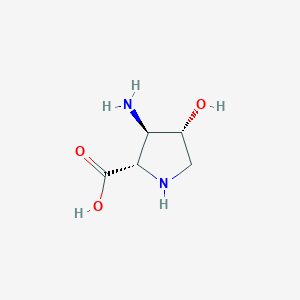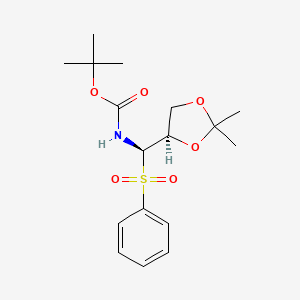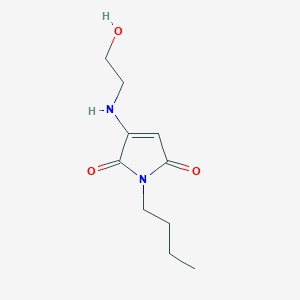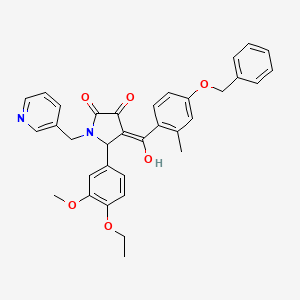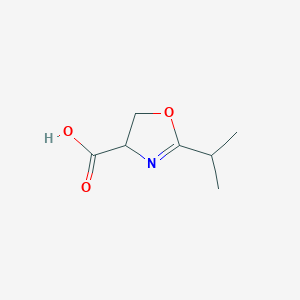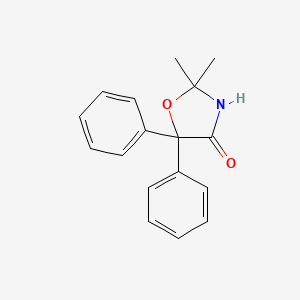
2,2-Dimethyl-5,5-diphenyl-1,3-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5,5-diphenyloxazolidin-4-one is a heterocyclic organic compound with a unique structure that includes an oxazolidinone ring substituted with two methyl groups and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5,5-diphenyloxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with phenyl isocyanate in the presence of a base, such as triethylamine, to form the desired oxazolidinone ring . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 2,2-dimethyl-5,5-diphenyloxazolidin-4-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5,5-diphenyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
2,2-Dimethyl-5,5-diphenyloxazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2,2-dimethyl-5,5-diphenyloxazolidin-4-one exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl groups may also play a role in stabilizing these interactions through π-π stacking and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2,4-oxazolidinedione: Similar in structure but lacks the phenyl groups.
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Contains a dioxolane ring instead of an oxazolidinone ring.
Uniqueness
2,2-Dimethyl-5,5-diphenyloxazolidin-4-one is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
101877-67-2 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2,2-dimethyl-5,5-diphenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H17NO2/c1-16(2)18-15(19)17(20-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,19) |
InChI Key |
CWPMDSZKVXBQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


